molecular formula C10H17NO2 B13275297 Methyl 2-amino-6,6-dimethylhept-4-ynoate

Methyl 2-amino-6,6-dimethylhept-4-ynoate

Cat. No.: B13275297
M. Wt: 183.25 g/mol
InChI Key: BAHKADYGBQEGGO-UHFFFAOYSA-N
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Description

Methyl 2-amino-6,6-dimethylhept-4-ynoate is an organic compound with the molecular formula C10H17NO2 It is a derivative of hept-4-ynoate, featuring an amino group and two methyl groups at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-6,6-dimethylhept-4-ynoate typically involves the alkylation of a suitable precursor with an appropriate alkyne. One common method involves the reaction of 2-amino-6,6-dimethylhept-4-yn-1-ol with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-quality compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-6,6-dimethylhept-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-6,6-dimethylhept-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6,6-dimethylhept-4-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • Methyl 2-amino-6-methylhept-4-ynoate
  • Methyl 2-amino-6,6-diethylhept-4-ynoate
  • Methyl 2-amino-6,6-dimethylhex-4-ynoate

Comparison: Methyl 2-amino-6,6-dimethylhept-4-ynoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-amino-6,6-dimethylhept-4-ynoate

InChI

InChI=1S/C10H17NO2/c1-10(2,3)7-5-6-8(11)9(12)13-4/h8H,6,11H2,1-4H3

InChI Key

BAHKADYGBQEGGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CCC(C(=O)OC)N

Origin of Product

United States

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